Product packaging for (2-Phenylbenzo[d]oxazol-5-yl)methanol(Cat. No.:CAS No. 136663-37-1)

(2-Phenylbenzo[d]oxazol-5-yl)methanol

Cat. No.: B13132526
CAS No.: 136663-37-1
M. Wt: 225.24 g/mol
InChI Key: IXUAXNNELOJMNB-UHFFFAOYSA-N
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Description

(2-Phenylbenzo[d]oxazol-5-yl)methanol is a chemical compound belonging to the 2-phenylbenzo[d]oxazole scaffold, a class of heterocyclic compounds recognized for its diverse and potent biological activities. This specific derivative, featuring a hydroxymethyl functional group at the 5-position, is primarily valued in research as a key synthetic intermediate for the development of novel therapeutic agents. Compounds based on the 2-phenylbenzo[d]oxazole structure have been identified as promising tyrosinase inhibitors, with studies showing that analogues possessing a resorcinol (2,4-dihydroxyphenyl) structure on the 2-phenyl ring exhibit significantly stronger inhibition than kojic acid, a standard in the field . This indicates potential application in the development of skin whitening agents and the prevention of fruit and vegetable browning . Furthermore, benzoxazole derivatives have demonstrated significant potential in neuroscience research, with certain blood-brain-barrier-penetrant small molecules based on this scaffold shown to enhance progranulin expression, a therapeutic strategy for frontotemporal dementia, in both cellular and mouse models . The hydroxymethyl group of this compound provides a versatile handle for further chemical functionalization, allowing researchers to link the bioactive benzoxazole core to other pharmacophores or create prodrugs . Its utility is underscored by its role in the synthesis of more complex molecules, such as in patents for potential anticancer agents . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B13132526 (2-Phenylbenzo[d]oxazol-5-yl)methanol CAS No. 136663-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136663-37-1

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

(2-phenyl-1,3-benzoxazol-5-yl)methanol

InChI

InChI=1S/C14H11NO2/c16-9-10-6-7-13-12(8-10)15-14(17-13)11-4-2-1-3-5-11/h1-8,16H,9H2

InChI Key

IXUAXNNELOJMNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CO

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 2 Phenylbenzo D Oxazol 5 Yl Methanol

Transformations Involving the 5-Hydroxymethyl Functional Group

The primary alcohol moiety at the 5-position of the benzoxazole (B165842) ring is a prime site for a variety of chemical modifications, including oxidation, esterification, etherification, nucleophilic substitution, and amination. These transformations provide access to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The controlled oxidation of the 5-hydroxymethyl group can yield either the corresponding aldehyde, 2-phenylbenzo[d]oxazole-5-carbaldehyde, or the carboxylic acid, 2-phenylbenzo[d]oxazole-5-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are effective for the selective oxidation of primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at room temperature. The use of PCC prevents over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants. libretexts.org Manganese dioxide (MnO2) is another suitable reagent for this transformation, particularly for benzylic alcohols.

For the synthesis of the carboxylic acid derivative, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO4) in a neutral or alkaline medium, or chromic acid (generated in situ from CrO3 and H2SO4, known as the Jones reagent), can effectively oxidize the primary alcohol to the corresponding carboxylic acid. byjus.comorganicmystery.com

Starting MaterialReagentProductTypical Conditions
(2-Phenylbenzo[d]oxazol-5-yl)methanolPyridinium Chlorochromate (PCC)2-Phenylbenzo[d]oxazole-5-carbaldehydeDichloromethane (DCM), Room Temperature
This compoundManganese Dioxide (MnO2)2-Phenylbenzo[d]oxazole-5-carbaldehydeDichloromethane (DCM) or Chloroform (CHCl3), Reflux
This compoundPotassium Permanganate (KMnO4)2-Phenylbenzo[d]oxazole-5-carboxylic acidAqueous base, Heat
This compoundJones Reagent (CrO3/H2SO4)2-Phenylbenzo[d]oxazole-5-carboxylic acidAcetone, 0 °C to Room Temperature
Table 1: Oxidation Reactions of this compound.

Esterification and Etherification of the Hydroxyl Moiety

The hydroxyl group of this compound can be readily converted into ester and ether functionalities. Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. masterorganicchemistry.com The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. libretexts.org For a more rapid and often higher-yielding reaction, an acid chloride or anhydride (B1165640) can be used, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. masterorganicchemistry.com

Etherification can be accomplished through methods like the Williamson ether synthesis. uhcl.edusigmaaldrich.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. byjus.com

Reaction TypeReagentsProduct TypeTypical Conditions
EsterificationCarboxylic Acid, Acid Catalyst (e.g., H2SO4)EsterHeat
EsterificationAcid Chloride/Anhydride, Base (e.g., Pyridine)EsterRoom Temperature or mild heating
Etherification (Williamson)1. Strong Base (e.g., NaH) 2. Alkyl HalideEtherAnhydrous solvent (e.g., THF, DMF)
Table 2: Esterification and Etherification of this compound.

Nucleophilic Substitution Reactions of Activated Hydroxyls

The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be activated by converting it into a better leaving group. A common strategy is the conversion of the alcohol to the corresponding tosylate or mesylate by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. Another effective method is the reaction with thionyl chloride (SOCl2) to form the corresponding benzyl (B1604629) chloride derivative. researchgate.netnih.gov This activation facilitates subsequent displacement by a wide range of nucleophiles.

Once activated, the benzylic position is susceptible to attack by various nucleophiles, such as halides, cyanide, azide, and thiols, allowing for the introduction of diverse functional groups.

Formation of Aminomethyl Derivatives

The synthesis of aminomethyl derivatives from this compound can be achieved through several synthetic routes. One common approach is a two-step process involving the conversion of the alcohol to a halide (as described in 3.1.3), followed by nucleophilic substitution with an amine.

Alternatively, direct amination of the benzyl alcohol can be achieved using methods like the borrowing hydrogen methodology. This approach, often catalyzed by transition metals, involves the in-situ oxidation of the alcohol to the aldehyde, followed by reductive amination with an amine. ckthakurcollege.net This method is highly atom-economical as water is the only byproduct.

MethodReagentsIntermediateProduct
Two-Step Substitution1. SOCl2 or PBr3 2. Amine (R2NH)(2-Phenylbenzo[d]oxazol-5-yl)methyl halideN-((2-Phenylbenzo[d]oxazol-5-yl)methyl)amine
Reductive AminationAmine (R2NH), Reducing Agent (e.g., NaBH3CN)Imine (in situ)N-((2-Phenylbenzo[d]oxazol-5-yl)methyl)amine
Borrowing Hydrogen CatalysisAmine (R2NH), Transition Metal CatalystAldehyde (in situ)N-((2-Phenylbenzo[d]oxazol-5-yl)methyl)amine
Table 3: Synthesis of Aminomethyl Derivatives.

Reactions on the Benzoxazole Heterocyclic Ring System

The benzoxazole ring system is aromatic and can undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these substitutions is influenced by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

The benzoxazole ring system is generally considered to be electron-rich. The heteroatoms, oxygen and nitrogen, can donate electron density to the benzene (B151609) portion of the ring system through resonance. However, the precise directing effects are a combination of both inductive and resonance effects of the fused oxazole (B20620) ring and the 2-phenyl substituent.

For the unsubstituted benzoxazole, nitration has been reported to occur preferentially at the 5- or 6-positions. researchgate.net This suggests that these positions are the most electronically activated. The presence of the 2-phenyl group is unlikely to significantly alter this preference for substitution on the benzofused ring. The hydroxymethyl group at the 5-position is an ortho-, para-director. However, since the 5-position is already substituted, its directing influence will be on the remaining positions of the benzene ring of the benzoxazole core.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration: Can be achieved using a mixture of nitric acid and sulfuric acid. Based on the reactivity of benzoxazole, the nitro group is expected to be introduced at the 6-position.

Halogenation: Bromination or chlorination can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or solvent. The halogen is anticipated to substitute at the 6-position.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group onto the aromatic ring, likely at the 6-position.

Friedel-Crafts Reactions: Acylation or alkylation, catalyzed by a Lewis acid like aluminum chloride, would also be expected to occur at the 6-position. However, the nitrogen atom in the benzoxazole ring can coordinate with the Lewis acid, potentially deactivating the ring towards Friedel-Crafts reactions. libretexts.org

ReactionReagentsPredicted Major Product
NitrationHNO3, H2SO46-Nitro-2-phenylbenzo[d]oxazol-5-yl)methanol
BrominationNBS, CCl4(6-Bromo-2-phenylbenzo[d]oxazol-5-yl)methanol
SulfonationFuming H2SO4(5-(Hydroxymethyl)-2-phenylbenzo[d]oxazole-6-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl3(6-Acyl-2-phenylbenzo[d]oxazol-5-yl)methanol (potential for low yield)
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound.

Modifications at the C-2 Phenyl Substituent

The C-2 phenyl group of this compound offers a versatile platform for structural modification, allowing for the synthesis of a diverse array of derivatives. These modifications are primarily achieved through electrophilic aromatic substitution reactions, which introduce various functional groups onto the phenyl ring. The position of substitution (ortho, meta, or para) is dictated by the directing effects of the benzoxazole moiety and any existing substituents on the phenyl ring. libretexts.org

Common modifications include nitration, halogenation, and acylation. For instance, nitration of the phenyl ring can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. The resulting nitro derivatives can be further transformed; for example, reduction of the nitro group yields an amino group, which can then participate in a wide range of subsequent reactions, such as diazotization followed by substitution.

Halogenation, typically with bromine or chlorine in the presence of a Lewis acid catalyst, introduces halogen atoms onto the phenyl ring. These halogenated derivatives are valuable precursors for further functionalization, particularly through metal-catalyzed cross-coupling reactions. Acylation, such as Friedel-Crafts acylation, introduces keto functionalities, which can serve as handles for further synthetic transformations.

The reactivity of the C-2 phenyl ring can be influenced by substituents on the benzoxazole core. Electron-donating or electron-withdrawing groups on the benzoxazole ring system can modulate the electron density of the C-2 phenyl ring, thereby affecting the rate and regioselectivity of electrophilic substitution reactions.

A study on the synthesis of 2-phenylbenzoxazole (B188899) derivatives for potential skin-lightening applications involved the introduction of various substituents on the 2-phenyl ring. nih.govmdpi.com This was accomplished by condensing substituted 2-aminophenols with appropriately substituted benzaldehydes. nih.govmdpi.com For example, the reaction of 2-hydroxy-4-methylaniline with different benzaldehydes yielded a series of compounds with modified C-2 phenyl substituents. mdpi.com

Table 1: Examples of C-2 Phenyl Substituent Modifications

Starting MaterialReagents and ConditionsProductReference
2-hydroxy-4-methylaniline4-hydroxybenzaldehyde, ethanol, reflux; then DDQ, CH2Cl24-(6-Methylbenzo[d]oxazol-2-yl)phenol mdpi.com
2-hydroxy-4-methylaniline2,4-dimethoxybenzaldehyde, ethanol, reflux; then DDQ, CH2Cl22-(2,4-Dimethoxyphenyl)-6-methylbenzo[d]oxazole mdpi.com
2-hydroxy-4-methylaniline3,4-dimethoxybenzaldehyde, ethanol, reflux; then DDQ, CH2Cl22-(3,4-Dimethoxyphenyl)-6-methylbenzo[d]oxazole mdpi.com

Metal-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives

Halogenated derivatives of this compound are pivotal intermediates for a variety of metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. ncsu.eduyoutube.comyoutube.commdpi.com

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. youtube.comyoutube.com Halogenated this compound derivatives can be coupled with a wide range of aryl or vinyl boronic acids or esters to introduce new aryl or vinyl substituents. researchgate.netrsc.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.net

The Heck reaction provides a method for the palladium-catalyzed reaction of an unsaturated halide with an alkene. youtube.commdpi.com This allows for the introduction of alkenyl groups onto the halogenated benzoxazole scaffold. The regioselectivity of the Heck reaction is often influenced by the electronic and steric properties of the alkene and the aryl halide. mdpi.comnih.govchemrxiv.orgnih.gov

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction is highly effective for the synthesis of alkynyl-substituted benzoxazole derivatives, which can serve as versatile building blocks for further transformations. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

The reactivity of the halogenated derivative in these cross-coupling reactions is dependent on the nature of the halogen, with the order of reactivity generally being I > Br > Cl. wikipedia.org The specific reaction conditions, including the choice of catalyst, ligands, base, and solvent, must be optimized for each specific substrate combination to achieve the desired outcome.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction NameReactantsCatalyst/Co-catalystKey Bond Formed
Suzuki-Miyaura CouplingOrganohalide, Organoboron compoundPalladium catalystC(sp²) - C(sp²) or C(sp²) - C(sp)
Heck ReactionOrganohalide, AlkenePalladium catalystC(sp²) - C(sp²)
Sonogashira CouplingOrganohalide, Terminal AlkynePalladium catalyst, Copper(I) co-catalystC(sp²) - C(sp)

Structural Elucidation through Chemical Derivatization

Chemical derivatization plays a crucial role in the unambiguous structural elucidation of this compound and its analogs. By converting the molecule into a new compound with different physicochemical properties, it is often possible to obtain more definitive spectroscopic data or to grow crystals suitable for X-ray diffraction analysis.

For instance, the hydroxyl group of this compound can be readily derivatized to form esters or ethers. The formation of these derivatives can be confirmed by spectroscopic methods such as NMR and IR spectroscopy. In ¹H NMR, the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the ester or ether moiety provide strong evidence for the reaction. In IR spectroscopy, the characteristic O-H stretching band of the alcohol will disappear, and new bands corresponding to the C=O stretch of an ester or the C-O stretch of an ether will appear.

Furthermore, the formation of crystalline derivatives can be instrumental in determining the absolute stereochemistry of chiral centers, if present, through single-crystal X-ray diffraction. While this compound itself is achiral, derivatization strategies are critical for related chiral benzoxazole compounds.

In a broader context, chemical derivatization is a powerful tool for confirming the connectivity of atoms within a molecule. For example, if a series of reactions is performed on a suspected this compound structure, and the resulting products are consistent with the expected transformations, this provides strong corroborative evidence for the initial structural assignment.

A study on the synthesis of benzoxazole derivatives confirmed the structures of the synthesized compounds using ¹H/¹³C NMR, Mass, and IR studies. nih.gov For example, the appearance of specific signals in the ¹H-NMR spectra, such as those for -CONH, N=CH, and N-CH₂ groups, helped to confirm the proposed molecular structures. nih.gov Similarly, characteristic IR absorption bands for groups like Ar-NO₂, Ar-Cl, and C-S provided further structural confirmation. nih.gov

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (2-Phenylbenzo[d]oxazol-5-yl)methanol, both ¹H NMR and ¹³C NMR spectroscopy are indispensable.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The protons on the phenyl and benzoxazole (B165842) rings will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (e.g., doublets, triplets, multiplets) will depend on the coupling interactions with neighboring protons.

Methylene Protons (-CH₂OH): The two protons of the methylene group attached to the benzoxazole ring are expected to produce a singlet or a doublet around δ 4.5-5.0 ppm. The singlet would arise if there is no coupling with the hydroxyl proton, which is often the case in the presence of trace amounts of acid or water.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary significantly (from δ 1.5 to 5.5 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The carbon atoms of the phenyl and benzoxazole rings will resonate in the δ 110-165 ppm range. The carbon atom of the oxazole (B20620) ring (C=N) is expected to be significantly downfield.

Methylene Carbon (-CH₂OH): The carbon of the methylene group is anticipated to appear in the δ 60-70 ppm region.

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Phenyl-H7.4 - 8.2 (m)125.0 - 132.0
Benzoxazole-H7.3 - 7.8 (m)110.0 - 151.0
-CH₂-~4.7 (s)~64.0
-OHVariable (br s)-
Benzoxazole C-O-~150.0
Benzoxazole C=N-~163.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key expected fragmentation pathways for this compound include:

Loss of a hydrogen atom: [M-1]⁺

Loss of the hydroxyl group: [M-17]⁺

Loss of the hydroxymethyl group: [M-31]⁺, leading to the stable 2-phenylbenzoxazole (B188899) cation.

Cleavage of the phenyl group: [M-77]⁺

Predicted Mass Spectrometry Fragmentation Data

Fragment Ion Proposed Structure Predicted m/z
[M]⁺C₁₄H₁₁NO₂⁺225
[M-H]⁺C₁₄H₁₀NO₂⁺224
[M-OH]⁺C₁₄H₁₀NO⁺208
[M-CH₂OH]⁺C₁₃H₈NO⁺194
[C₆H₅]⁺Phenyl cation77

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

C=N Stretch: The carbon-nitrogen double bond of the oxazole ring is expected to show a medium to strong absorption in the 1630-1680 cm⁻¹ region.

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ range correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-O Stretch: The stretching vibration of the C-O single bond in the alcohol and the ether linkage within the oxazole ring will likely appear in the 1050-1300 cm⁻¹ region.

Predicted Infrared Spectroscopy Data

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Aromatic C-HC-H Stretch>3000
Oxazole C=NC=N Stretch1630-1680
Aromatic C=CC=C Stretch1450-1600
Alcohol/Ether C-OC-O Stretch1050-1300

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

High-Resolution Analytical Techniques for Purity and Identity Confirmation

To ensure the purity and confirm the identity of a synthesized sample of this compound, high-resolution analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture. For this compound, a reversed-phase HPLC method would likely be used to assess its purity. A pure sample would exhibit a single sharp peak at a characteristic retention time.

Elemental Analysis: This technique determines the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the calculated values for the molecular formula C₁₄H₁₁NO₂, providing strong evidence for the compound's identity.

Advanced Research Applications of the 2 Phenylbenzo D Oxazol 5 Yl Methanol Scaffold

Role as a Synthetic Precursor in the Development of Complex Molecules

The (2-Phenylbenzo[d]oxazol-5-yl)methanol scaffold is a versatile starting material for the synthesis of more complex molecular architectures. The primary alcohol functional group is a key feature, serving as a handle for a wide array of chemical transformations. This allows for the strategic elaboration of the core structure to generate libraries of novel compounds with tailored properties.

The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a host of subsequent reactions such as Wittig reactions, reductive aminations, and amide bond formations. Alternatively, it can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. These synthetic pathways enable the introduction of diverse functional groups and the construction of larger, more intricate molecules. For instance, the methanol (B129727) moiety can be used to link the 2-phenylbenzoxazole (B188899) core to other pharmacophores, polymers, or solid supports.

The 2-phenylbenzoxazole core itself is typically synthesized through the condensation of a 2-aminophenol (B121084) derivative with a benzoic acid derivative. In the case of this compound, the starting materials would be 4-amino-3-hydroxybenzyl alcohol and benzoyl chloride or a related benzoic acid derivative. The robustness of the benzoxazole (B165842) ring system allows for a wide range of reaction conditions to be employed in subsequent modifications of the methanol group.

Exploration in Materials Science and Functional Organic Materials

The unique electronic and photophysical properties of the 2-phenylbenzoxazole scaffold make it a highly attractive component in the design of functional organic materials. The extended π-conjugated system of this scaffold often leads to strong fluorescence and high photo- and thermal stability, which are desirable characteristics for various materials science applications. rsc.org

Fluorescent Probes and Optical Materials

Derivatives of 2-phenylbenzoxazole are well-known for their fluorescent properties. rsc.org They are often characterized by strong emission in the solid state, which is a consequence of favorable crystal packing. rsc.org The emission color can be tuned by modifying the chemical structure, particularly by extending the π-conjugation. rsc.org The this compound scaffold can be utilized to develop novel fluorescent probes and optical materials. The methanol group provides a convenient attachment point for tethering the fluorescent core to other molecules or incorporating it into polymeric structures.

For example, by reacting the hydroxyl group with different substituents, the polarity and electronic properties of the molecule can be altered, thereby influencing its fluorescence quantum yield and emission wavelength. This tunability is crucial for the development of sensors for ions, pH, or specific biomolecules. The 2-phenylbenzoxazole core can act as a fluorophore whose emission is modulated by the binding of an analyte to a receptor unit attached via the methanol linker.

Photophysical Properties of Selected 2-Phenylbenzoxazole Derivatives
CompoundExcitation Max (nm)Emission Max (nm)Quantum YieldSolvent
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole330359-Acetonitrile
BOSp (para-fluorosulfate derivative)--up to 64%Acetonitrile
BOSo (ortho-fluorosulfate derivative)---Solid State (strong luminescence)

Applications in Electronic and Photonic Devices

The high fluorescence efficiency and stability of 2-phenylbenzoxazole derivatives also make them promising candidates for applications in organic light-emitting diodes (OLEDs) and other electronic and photonic devices. nih.gov These compounds can function as emitters or hosts in the emissive layer of an OLED. The ability to form stable amorphous films is a critical requirement for these applications, and the introduction of substituents via the methanol group on the this compound scaffold can be used to disrupt intermolecular packing and prevent crystallization.

Furthermore, the potential for self-assembly into well-defined nanostructures, such as nanofibers, opens up possibilities for their use in wave-guiding applications. rsc.org The chemical versatility of the methanol group allows for the synthesis of liquid crystalline materials incorporating the 2-phenylbenzoxazole mesogen, which could find use in display technologies.

Utility in Agrochemical Research and Development

The benzoxazole scaffold is a recognized pharmacophore in the agrochemical industry, with derivatives exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. mdpi.comnih.gov The exploration of novel benzoxazole-containing compounds is an active area of research aimed at the discovery of new and effective crop protection agents. mdpi.comnih.gov

The this compound scaffold can serve as a starting point for the development of new agrochemicals. By modifying the methanol group, it is possible to synthesize a variety of esters, ethers, and other derivatives. This allows for the systematic investigation of structure-activity relationships (SAR), where the nature of the substituent at the 5-position can be correlated with the observed biological activity. The goal is to identify compounds with high efficacy against target pests and low toxicity to non-target organisms and the environment.

For instance, the introduction of specific functionalities could enhance the compound's ability to penetrate the plant cuticle or interact with a specific biological target within the pest. The 2-phenylbenzoxazole core provides a stable platform for these modifications, and the synthetic accessibility of derivatives from this compound makes it a valuable tool in the agrochemical discovery pipeline.

Design of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The 2-phenylbenzoxazole scaffold, with its inherent fluorescence and biological activity, is an excellent core for the design of such probes. nih.govmdpi.com The combination of these two features in a single molecule can create powerful tools for bioimaging and target identification. nih.govmdpi.com

This compound is a particularly useful precursor for creating chemical probes. The methanol group can be used to attach a reactive group for covalent labeling of a biological target, or a recognition motif for selective binding. The intrinsic fluorescence of the 2-phenylbenzoxazole core allows for the visualization of the probe's localization and interaction with its target within cells or tissues.

For example, a derivative of this compound could be designed to bind to a specific enzyme. Upon binding, a change in the fluorescence properties of the 2-phenylbenzoxazole core could be observed, providing a direct readout of the enzyme's activity. Such probes are invaluable for understanding complex biological processes and for the validation of new drug targets. The ability to synthesize a variety of derivatives from a common precursor allows for the optimization of the probe's properties, such as its selectivity, cell permeability, and photostability.

Examples of Biologically Active Benzoxazole Derivatives
Compound NameBiological Activity
ChlorzoxazoneMuscle relaxant
BenoxaprofenAnti-inflammatory
FlunoxaprofenAnti-inflammatory
Boxazomycin BAntibacterial
CalcymicinAntibiotic

Future Research Directions and Academic Outlook

Development of Novel and Efficient Synthetic Routes for (2-Phenylbenzo[d]oxazol-5-yl)methanol and its Analogues

Future efforts are anticipated to focus on:

Green Chemistry Approaches: The exploration of eco-friendly methodologies, such as microwave-assisted synthesis, ultrasound irradiation, and the use of mechanochemical reactions, could lead to more sustainable production processes. mdpi.comdergipark.org.tr The use of greener catalysts, like reusable nanocatalysts, also presents a promising avenue for reducing the environmental impact of synthesis. researchgate.netajchem-a.com

One-Pot Syntheses: Designing one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates would significantly enhance efficiency and reduce waste.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields, improved purity, and safer scale-up of the synthesis of this compound and its analogues.

Diversity-Oriented Synthesis: Developing synthetic strategies that allow for the easy introduction of a wide range of functional groups onto the phenyl ring or the benzoxazole (B165842) core will be crucial for creating libraries of analogues for structure-activity relationship (SAR) studies.

Exploration of Previously Untapped Reactivity Pathways for Diversification

The reactivity of this compound is not yet fully explored, presenting a fertile ground for future chemical investigations. The interplay between the benzoxazole ring, the phenyl group, and the hydroxymethyl substituent offers opportunities for novel chemical transformations.

Future research in this area could involve:

Functionalization of the Hydroxymethyl Group: The primary alcohol functionality is a versatile handle for a wide array of chemical modifications. Future studies will likely focus on its conversion to esters, ethers, amines, and other functional groups to generate a diverse range of derivatives with tailored properties.

C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation could be applied to selectively functionalize the benzoxazole core and the phenyl ring of this compound. nitrkl.ac.in This would provide direct access to novel derivatives that are difficult to synthesize using traditional methods.

Photochemical Reactivity: Given the fluorescent nature of the 2-phenylbenzoxazole (B188899) core, investigating the photochemical reactivity of this compound could lead to the discovery of novel photo-click reactions or the development of photoresponsive materials.

Integration of this compound into Supramolecular Assemblies

The unique structural and electronic properties of this compound make it an attractive building block for the construction of complex supramolecular architectures. The ability of the benzoxazole moiety to participate in π-π stacking and hydrogen bonding, coupled with the hydrogen-bonding capability of the hydroxymethyl group, provides multiple avenues for self-assembly.

Future research directions in this domain include:

Hydrogen-Bonded Networks: The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of intricate one-, two-, and three-dimensional hydrogen-bonded networks. rsc.org

Coordination-Driven Self-Assembly: Modification of the this compound structure to include coordinating sites for metal ions could lead to the formation of metallo-supramolecular cages, polygons, and polymers with interesting photophysical and catalytic properties.

Host-Guest Chemistry: The development of macrocyclic hosts based on the this compound scaffold could be explored for applications in molecular recognition and sensing.

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, advanced computational studies will play a crucial role in guiding future experimental work.

Key areas for future computational research include:

Prediction of Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the absorption and emission spectra, quantum yields, and other photophysical properties of novel this compound derivatives. This will aid in the rational design of new fluorescent probes and materials.

Molecular Docking and Drug Design: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound analogues with biological targets. nih.govbiotech-asia.org This will facilitate the design of more potent and selective therapeutic agents.

Modeling of Self-Assembly: Molecular dynamics (MD) simulations can provide valuable insights into the self-assembly behavior of this compound in different environments, guiding the design of new supramolecular materials.

Synergistic Research with Other Interdisciplinary Fields (e.g., Bio-organic Chemistry, Nanotechnology)

The versatile nature of this compound makes it an ideal candidate for synergistic research with a variety of other scientific disciplines. The fusion of its unique chemical properties with expertise from other fields is expected to lead to significant advancements.

Promising areas for interdisciplinary research include:

Bio-organic Chemistry: The 2-phenylbenzoxazole scaffold is present in a number of biologically active compounds. nih.govnih.gov Future research will likely focus on the synthesis and biological evaluation of this compound derivatives as potential anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov Its potential as a tyrosinase inhibitor for applications in cosmetics and medicine is also an area of active interest. nih.gov

Nanotechnology: The fluorescent properties of this compound make it a promising candidate for the development of fluorescent nanoparticles and quantum dots for bioimaging and sensing applications. The self-assembly of its derivatives into nanofibers and other nanostructures could also be explored for applications in materials science and electronics. rsc.org

Materials Science: The high photo- and thermal stability of the 2-phenylbenzoxazole core suggests that this compound could be a valuable building block for the development of robust organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. rsc.org

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